molecular formula C9H17NO B13167216 4-Amino-1-cyclopentylbutan-2-one

4-Amino-1-cyclopentylbutan-2-one

Cat. No.: B13167216
M. Wt: 155.24 g/mol
InChI Key: ZLOZRIVXCDZBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-cyclopentylbutan-2-one is an organic compound with the molecular formula C₉H₁₇NO This compound features a cyclopentyl ring attached to a butanone backbone with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentylbutan-2-one typically involves the reaction of cyclopentylamine with a suitable precursor. One common method involves the reaction of cyclopentylamine with 4-chlorobutan-2-one under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitro-1-cyclopentylbutan-2-one.

    Reduction: Formation of 4-amino-1-cyclopentylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-1-cyclopentylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl ring provides hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclopentylbutanol: Similar structure but with an alcohol group instead of a ketone.

    4-Nitro-1-cyclopentylbutan-2-one: Similar structure but with a nitro group instead of an amino group.

    Cyclopentylamine: Contains the cyclopentyl ring and amino group but lacks the butanone backbone.

Uniqueness

4-Amino-1-cyclopentylbutan-2-one is unique due to its combination of a cyclopentyl ring, an amino group, and a butanone backbone This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclopentylbutan-2-one

InChI

InChI=1S/C9H17NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8H,1-7,10H2

InChI Key

ZLOZRIVXCDZBIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.